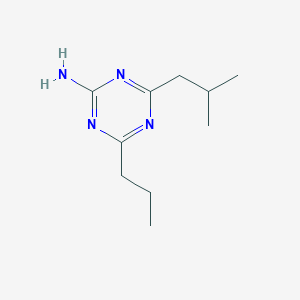

4-Isobutyl-6-propyl-1,3,5-triazin-2-amine

Description

4-Isobutyl-6-propyl-1,3,5-triazin-2-amine is a triazine derivative featuring an isobutyl group at position 4 and a propyl group at position 6 of the triazine core. The triazine scaffold is widely studied for its versatility in medicinal chemistry, particularly as a core structure for targeting serotonin receptors (e.g., 5-HT6R) and other therapeutic targets .

Properties

Molecular Formula |

C10H18N4 |

|---|---|

Molecular Weight |

194.28 g/mol |

IUPAC Name |

4-(2-methylpropyl)-6-propyl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C10H18N4/c1-4-5-8-12-9(6-7(2)3)14-10(11)13-8/h7H,4-6H2,1-3H3,(H2,11,12,13,14) |

InChI Key |

PXGVQEAQQPCZSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=NC(=N1)N)CC(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Isobutyl-6-propyl-1,3,5-triazin-2-amine involves several steps. One common method includes the reaction of appropriate alkylamines with cyanuric chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium carbonate to facilitate the reaction . The reaction mixture is usually stirred at a specific temperature, followed by purification steps to isolate the desired product.

Industrial production methods may involve bulk synthesis techniques, where the reaction is scaled up using larger reactors and optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Isobutyl-6-propyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like sodium carbonate, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Isobutyl-6-propyl-1,3,5-triazin-2-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with desired properties.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, it serves as a scaffold for designing drugs with improved efficacy and reduced side effects. Its derivatives are explored for their pharmacological activities.

Mechanism of Action

The mechanism of action of 4-Isobutyl-6-propyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The pharmacological profile of triazine derivatives is highly dependent on substituents at positions 4 and 5. Key analogues from the evidence include:

Table 1: Structural Comparison of Selected Triazine Derivatives

Key Observations :

- Phenoxyalkyl groups (e.g., in Compounds 2 and 3) enhance 5-HT6 receptor (5-HT6R) antagonism and procognitive effects .

- Piperazinyl/piperidino groups at R6 improve CNS penetration and receptor selectivity .

- Alkyl substituents (e.g., isobutyl, propyl) may influence lipophilicity, affecting blood-brain barrier permeability and metabolic stability.

Pharmacological and Pharmacokinetic Profiles

Table 2: Pharmacological Properties of Key Triazine Analogues

Key Findings :

- Compound 2 : Demonstrates strong 5-HT6R antagonism (Ki = 3.2 nM) and sustained brain concentrations (2-fold higher than Compound 3 at 60–240 min), making it superior for prolonged therapeutic effects .

- Compound 3 : Achieves higher initial brain concentrations (0–30 min), enabling rapid action but shorter duration .

- Safety : Both Compounds 2 and 3 exhibit favorable ADMET profiles, though Compound 2 has a lower drug-drug interaction (DDI) risk .

Therapeutic Implications

- Procognitive Effects : Compounds 2 and 3 significantly reverse memory deficits in rodent models of dementia, with Compound 2 showing stronger anxiolytic-like effects .

- Neuroprotection: Both compounds reduce rotenone-induced neurotoxicity in SH-SY5Y cells, suggesting utility in neurodegenerative diseases .

- Structural Insights: Halogenated aryl groups (e.g., 2,3-dichlorophenyl in Compound 2) enhance receptor affinity and metabolic stability.

Recommendations :

- Conduct binding assays to evaluate 5-HT6R/5-HT2AR affinity.

This analysis underscores the importance of substituent-driven optimization in triazine-based drug development, particularly for CNS applications.

Biological Activity

4-Isobutyl-6-propyl-1,3,5-triazin-2-amine is a synthetic compound belonging to the triazine family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment and metabolic regulation. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features a six-membered ring with three nitrogen atoms at positions 1, 3, and 5. The unique substituents at positions 4 and 6 (isobutyl and propyl groups) enhance its lipophilicity and potential bioavailability. The synthesis typically involves multi-step reactions, including the reaction of dimethyl cyanocarbonodithioimidate with guanidine derivatives in the presence of bases like piperidine or triethylamine. This process can be conducted in various solvents such as methanol or acetonitrile under controlled temperatures.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular receptors and enzymes. Research indicates that the compound may modulate signaling pathways related to cell proliferation and apoptosis. It has shown efficacy in inhibiting the growth of various cancer cell lines by affecting gene expression involved in metabolic regulation and cancer progression .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated significant inhibitory effects on several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 0.20 | PI3K/mTOR inhibition |

| MCF-7 (Breast) | 1.25 | Apoptosis induction |

| HeLa (Cervical) | 1.03 | Cell cycle arrest |

| HepG2 (Liver) | 12.21 | Inhibition of proliferation |

These results suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .

Metabolic Regulation

In addition to its anticancer effects, this compound has been studied for its role in metabolic syndromes. It appears to modulate metabolic pathways that could potentially benefit conditions such as obesity and diabetes by influencing insulin signaling and lipid metabolism .

Study on Cancer Cell Lines

In a controlled experiment involving various cancer cell lines, researchers treated cells with different concentrations of this compound. The findings indicated a dose-dependent response with significant growth inhibition observed at lower concentrations compared to standard chemotherapeutic agents like doxorubicin.

In Vivo Studies

Preliminary in vivo studies using xenograft models have shown that treatment with this compound resulted in reduced tumor volumes compared to untreated controls. These findings support its potential as an effective anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.